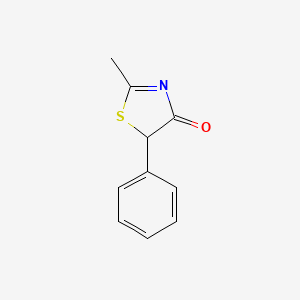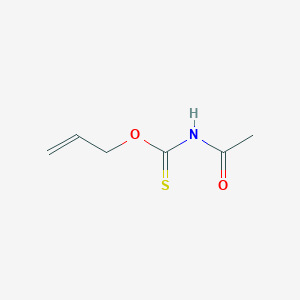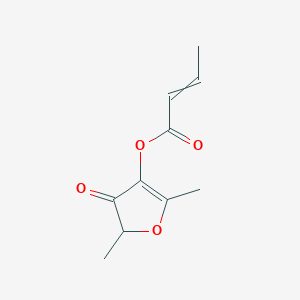
Dimethyl(nonyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(nonyl)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a nonyl group, and two methyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(nonyl)phenylsilane typically involves the hydrosilylation of alkenes. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is often catalyzed by transition metals such as platinum, rhodium, or palladium. For instance, the hydrosilylation of nonene with dimethylphenylsilane in the presence of a platinum catalyst can yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(nonyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Halogenated silanes and other substituted organosilanes.
Wissenschaftliche Forschungsanwendungen
Dimethyl(nonyl)phenylsilane finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential in modifying biomolecules and creating biocompatible materials.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of dimethyl(nonyl)phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can be facilitated by transition metal catalysts, leading to the formation of reactive intermediates. These intermediates can then participate in various transformations, such as hydrosilylation, reduction, or oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar structure but lacks the nonyl and additional methyl groups.
Dimethylphenylsilane: Similar but without the nonyl group.
Nonylphenylsilane: Similar but without the additional methyl groups.
Uniqueness
Dimethyl(nonyl)phenylsilane is unique due to the presence of both nonyl and methyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and applications compared to other organosilanes .
Eigenschaften
CAS-Nummer |
120059-88-3 |
|---|---|
Molekularformel |
C17H30Si |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
dimethyl-nonyl-phenylsilane |
InChI |
InChI=1S/C17H30Si/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3 |
InChI-Schlüssel |
JMZJEKXHKUDHFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)



